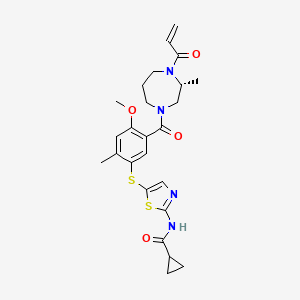

Soquelitinib

Beschreibung

Eigenschaften

CAS-Nummer |

2226636-04-8 |

|---|---|

Molekularformel |

C25H30N4O4S2 |

Molekulargewicht |

514.7 g/mol |

IUPAC-Name |

N-[5-[4-methoxy-2-methyl-5-[(3R)-3-methyl-4-prop-2-enoyl-1,4-diazepane-1-carbonyl]phenyl]sulfanyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |

InChI |

InChI=1S/C25H30N4O4S2/c1-5-21(30)29-10-6-9-28(14-16(29)3)24(32)18-12-20(15(2)11-19(18)33-4)34-22-13-26-25(35-22)27-23(31)17-7-8-17/h5,11-13,16-17H,1,6-10,14H2,2-4H3,(H,26,27,31)/t16-/m1/s1 |

InChI-Schlüssel |

KNCWSXRTKLTULH-MRXNPFEDSA-N |

Isomerische SMILES |

C[C@@H]1CN(CCCN1C(=O)C=C)C(=O)C2=C(C=C(C(=C2)SC3=CN=C(S3)NC(=O)C4CC4)C)OC |

Kanonische SMILES |

CC1CN(CCCN1C(=O)C=C)C(=O)C2=C(C=C(C(=C2)SC3=CN=C(S3)NC(=O)C4CC4)C)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Soquelitinib in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soquelitinib (formerly CPI-818) is an investigational, orally administered small molecule designed as a selective inhibitor of Interleukin-2-inducible T-cell Kinase (ITK).[1][2][3][4] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, differentiation, and immune function.[3][5] By selectively targeting ITK, soquelitinib modulates T-cell activity, demonstrating a unique mechanism of action with broad therapeutic potential in oncology and immunology. Preclinical and clinical data indicate that soquelitinib promotes a "Th1 skewing" of the immune response, enhancing anti-tumor immunity while suppressing inflammatory pathways implicated in autoimmune and allergic diseases.[1][4][6] This is achieved by inhibiting the development of Th2 and Th17 helper T-cells and promoting the differentiation of Th1 and regulatory T-cells (Tregs).[1][6][7][8] Furthermore, soquelitinib has been shown to enhance the function of cytotoxic CD8+ T-cells and reverse T-cell exhaustion, a common mechanism of tumor immune evasion.[3][5][6]

Core Mechanism: Selective ITK Inhibition

Soquelitinib is a covalent inhibitor that selectively binds to the cysteine-442 residue of ITK.[9][10] This targeted binding results in potent and specific inhibition of ITK's kinase activity with over 100-fold selectivity compared to related TEC kinases like Resting Lymphocyte Kinase (RLK).[3]

The activation of the T-cell receptor (TCR) initiates a signaling cascade where ITK plays a crucial role. Following TCR stimulation, ITK is activated and subsequently phosphorylates Phospholipase Cγ1 (PLCγ1).[3][10] This leads to the mobilization of intracellular calcium and the activation of downstream signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor Kappa B (NFκB), which are essential for T-cell activation, proliferation, and cytokine production.[3] Soquelitinib disrupts this cascade at a key juncture by inhibiting ITK, thereby preventing the phosphorylation of PLCγ1 and subsequent downstream events like ERK and S6 phosphorylation.[10]

Modulation of T-Helper Cell Differentiation

A key consequence of ITK inhibition by soquelitinib is the profound modulation of CD4+ T-helper (Th) cell differentiation. The drug redirects the immune response from pro-inflammatory and allergic phenotypes (Th2 and Th17) towards anti-tumor and regulatory phenotypes (Th1 and Treg).

-

Inhibition of Th2 and Th17 Cells: Soquelitinib effectively blocks the development of Th2 and Th17 cells.[1][6][8] This leads to a significant reduction in the secretion of their associated cytokines, including IL-4, IL-5, and IL-13 from Th2 cells and IL-17 from Th17 cells.[1][8][9] These cytokines are known drivers in the pathogenesis of many autoimmune and allergic diseases.[1][6][8][11]

-

Promotion of Th1 Skewing: By inhibiting the Th2 and Th17 pathways, soquelitinib promotes a "Th1 skewing" of the immune response.[1][4][6] Th1 cells are critical for effective cell-mediated immunity against tumors and viral infections.[1][6][8]

-

Conversion of Th17 to Treg Cells: Research has shown that ITK inhibition by soquelitinib can induce the conversion of pro-inflammatory Th17 cells into anti-inflammatory Foxp3+ regulatory T-cells (Tregs).[6][7] This increases the ratio of Treg to Th17 cells, which is highly relevant for suppressing autoimmune and inflammatory reactions.[6]

Enhancement of Cytotoxic T-Cell Function and Reversal of Exhaustion

Soquelitinib significantly impacts the function of CD8+ cytotoxic T-lymphocytes (CTLs), which are crucial for killing cancer cells.

-

Enhanced Effector Function: Treatment with soquelitinib leads to an increase in the generation and tumor infiltration of CD8+ T-cells.[3][12] These cells exhibit enhanced effector function, characterized by increased production of cytotoxic cytokines like Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα).[13] Single-cell RNA sequencing has confirmed that soquelitinib induces the expression of cytotoxic genes such as Perforin (PRF1) and Granzymes (GZMB, GZMA).[5]

-

Reversal of T-Cell Exhaustion: A major hurdle in cancer immunotherapy is T-cell exhaustion, a state of dysfunction caused by chronic antigen exposure. Soquelitinib has been demonstrated to prevent and reverse T-cell exhaustion.[1][3][6] It achieves this by reducing the expression of key exhaustion markers, including PD-1 (PDCD1), LAG3, CTLA4, and TIM-3 (HAVCR2), on CD8+ T-cells.[5] This restoration of T-cell function may improve anti-tumor immunity.[2]

Quantitative Data Summary

While detailed dose-response curves are found in primary publications, data from clinical trials and preclinical studies provide key quantitative insights.

| Parameter | Finding | Context | Source(s) |

| Clinical Response | 39% Objective Response Rate | Phase 1/1b trial in 23 evaluable patients with T-cell lymphoma at 200 mg BID dose. | [14] |

| Progression-Free Survival | 30% PFS rate at 18 months | Phase 1/1b trial in patients with T-cell lymphoma. | [14] |

| Th1/Th2 Skewing | Maximum effect on IFNγ/IL-4 ratio at 1 µM | In vitro study on human Peripheral Blood Mononuclear Cells (PBMCs). | [10] |

| Cytokine Inhibition | Statistically significant decrease in IL-4 | In vivo mouse model of allergic airway inflammation at a 30 mg/kg dose. | [9] |

| Th2 Cytokine Sensitivity | Preferential suppression of Th2 cytokines (IL-4, IL-5, IL-13) with relative sparing of Th1 cytokine (IFNγ) | In vitro studies with normal and malignant T-cells. | [3] |

| Anti-Tumor Activity | Inhibition of tumor growth | In vivo syngeneic mouse tumor models at doses ranging from 10 mg/kg to 130 mg/kg. | [13] |

Key Experimental Protocols

The mechanism of action of soquelitinib has been elucidated through a variety of in vitro and in vivo experimental models.

In Vitro T-Cell Differentiation and Function Assays

-

Objective: To determine the effect of soquelitinib on the differentiation of naïve CD4+ T-cells into Th1, Th2, and Th17 subsets and to quantify cytokine production.

-

Methodology:

-

Cell Isolation: Naïve CD4+ T-cells are isolated from human PBMCs or mouse spleens.

-

Cell Culture: Cells are cultured under specific polarizing conditions (i.e., with specific cocktails of cytokines and antibodies) to induce differentiation into Th1, Th2, or Th17 lineages.

-

Treatment: Varying concentrations of soquelitinib or a vehicle control (e.g., DMSO) are added to the cultures.

-

Analysis: After a period of incubation (e.g., 6 days), cells and supernatants are harvested.

-

Cytokine Quantification: Levels of secreted cytokines (e.g., IFNγ, IL-4, IL-5, IL-13, IL-17) in the supernatant are measured using techniques like ELISA or Meso Scale Discovery (MSD) assays.[3][10]

-

Flow Cytometry: Intracellular staining is used to determine the percentage of cells expressing lineage-defining transcription factors (e.g., T-bet for Th1, GATA-3 for Th2, RORγt for Th17) or cytokines.[9]

-

-

Western Blot Analysis of TCR Signaling

-

Objective: To confirm that soquelitinib inhibits ITK activity by measuring the phosphorylation of its downstream targets.

-

Methodology:

-

Cell Culture and Stimulation: A human T-cell line (e.g., H9 cells) is pre-treated with increasing concentrations of soquelitinib.[10]

-

TCR Stimulation: T-cells are stimulated with anti-CD3 antibodies for a short duration (e.g., 30 seconds) to activate the TCR pathway.[10]

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Electrophoresis and Transfer: Whole-cell lysates are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins, such as PLCγ1, ZAP-70, ERK, and S6.[10]

-

Detection: Secondary antibodies conjugated to a detection enzyme are used for visualization.

-

In Vivo Murine Models of Disease

-

Objective: To evaluate the efficacy of soquelitinib in animal models of T-cell-mediated diseases.

-

Methodology:

-

Model Induction: Disease is induced in mice. Examples include:

-

Treatment: Mice are treated orally with soquelitinib or a vehicle control.[13]

-

Endpoint Analysis:

-

Tumor Models: Tumor growth is monitored over time. At the end of the study, tumors are excised for analysis.[13]

-

Inflammation Models: Bronchoalveolar lavage (BAL) fluid or lung tissue is collected to analyze inflammatory cell infiltrates and cytokine levels.[9]

-

Flow Cytometry: T-cell populations (CD4+, CD8+, Tregs) and their functional status (cytokine production, exhaustion markers, degranulation markers like CD107a) are analyzed from tumors, spleens, or affected tissues.[13]

-

-

References

- 1. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]

- 2. Corvus Pharmaceuticals Presents Promising Phase 1/1b Data for Soquelitinib in T Cell Lymphoma at 16th Annual T-Cell Lymphoma Forum | Nasdaq [nasdaq.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Corvus Pharmaceuticals Presents New Interim Soquelitinib Data from its Phase 1/1b T Cell Lymphoma Trial | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]

- 7. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]

- 8. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Corvus Pharmaceuticals Announces Data from Cohort 2 of Placebo-Controlled Phase 1 Clinical Trial of Soquelitinib for Atopic Dermatitis - BioSpace [biospace.com]

- 12. targetedonc.com [targetedonc.com]

- 13. researchgate.net [researchgate.net]

- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

Soquelitinib effect on Th1/Th2/Th17 differentiation

An In-depth Technical Guide on the Effect of Soquelitinib on Th1/Th2/Th17 Differentiation

Executive Summary

Soquelitinib (formerly CPI-818) is an investigational, orally administered, selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK).[1][2] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in the differentiation, activation, and cytokine production of T-cells.[3][4] Preclinical and clinical data indicate that soquelitinib modulates T-cell differentiation, promoting a shift away from pro-inflammatory Th2 and Th17 lineages while preserving or enhancing Th1 responses.[5][6] This "Th1 skewing" effect underlies its therapeutic potential in a range of T-cell-mediated diseases, including autoimmune disorders, allergic conditions like atopic dermatitis, and certain T-cell lymphomas.[1][6] This document provides a detailed overview of the mechanism of action of soquelitinib, its specific effects on Th1, Th2, and Th17 differentiation, quantitative data from relevant studies, and detailed experimental protocols.

Core Mechanism of Action: ITK Inhibition

Upon engagement of the T-cell receptor (TCR) by an antigen-presenting cell (APC), a signaling cascade is initiated. ITK, a member of the Tec family of kinases, is a key component of this pathway. Its activation is essential for robust downstream signaling, leading to the activation of transcription factors that govern T-cell fate.

Soquelitinib is designed to selectively and covalently bind to ITK, blocking its kinase activity.[7] This inhibition disrupts the normal TCR signaling cascade required for the full differentiation and function of certain T-helper subsets, particularly Th2 and Th17 cells, which are highly dependent on ITK signaling.[3][4] In contrast, Th1 cell development appears less dependent on ITK, potentially due to redundant signaling pathways involving Resting Lymphocyte Kinase (RLK), another Tec family kinase that is spared by soquelitinib at therapeutic concentrations.[4][7] This selective inhibition is the basis for soquelitinib's ability to reshape the T-cell response.

References

- 1. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]

- 2. dermatologytimes.com [dermatologytimes.com]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases - BioSpace [biospace.com]

- 6. Corvus Pharmaceuticals Provides Business Update and Reports Third Quarter 2025 Financial Results | INN [investingnews.com]

- 7. biorxiv.org [biorxiv.org]

Preclinical Pharmacology of Soquelitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soquelitinib, formerly known as CPI-818, is an orally administered, investigational small molecule designed as a selective, covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2] ITK is a non-receptor tyrosine kinase predominantly expressed in T-cells and Natural Killer (NK) cells, where it functions as a critical component of the T-cell receptor (TCR) signaling pathway.[1][3] By selectively targeting ITK, Soquelitinib represents a novel therapeutic approach for modulating T-cell mediated immune responses. This document provides a comprehensive overview of the preclinical pharmacology of Soquelitinib, summarizing its mechanism of action, pharmacodynamics, and safety profile established in in vitro and in vivo studies.

Mechanism of Action: Selective ITK Inhibition

Soquelitinib is a covalent, irreversible inhibitor of ITK. Its primary mechanism involves selectively binding to ITK, thereby blocking downstream signaling events following T-cell receptor (TCR) activation. This inhibition prevents the phosphorylation of key signaling molecules such as Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).

The high selectivity of Soquelitinib for ITK is crucial to its immunomodulatory effects.[1] By inhibiting ITK, Soquelitinib modulates the differentiation of T-helper (Th) cells. Preclinical studies have consistently demonstrated that Soquelitinib blocks the development of Th2 and Th17 cells while promoting a "Th1 skewing" effect—inducing the generation of Th1 helper cells.[1][3][4] Additionally, it has been shown to favor the differentiation of T-cells into regulatory T-cells (Tregs).[4][5][6]

This targeted modulation of T-cell subsets leads to a profound shift in the cytokine environment:

-

Inhibition of Th2 Cytokines: Soquelitinib suppresses the production of cytokines associated with Th2-mediated allergic and autoimmune diseases, including IL-4, IL-5, and IL-13.[1]

-

Inhibition of Th17 Cytokines: It blocks the production of IL-17, a key cytokine in the pathogenesis of many inflammatory conditions.[1][4]

-

Preservation of Th1 Cytokines: The Th1 response, crucial for anti-tumor and anti-viral immunity, is largely spared, with Soquelitinib promoting the production of cytokines like IFNγ.

This unique mechanism allows Soquelitinib to rebalance the immune response, dampening pathogenic inflammatory pathways while preserving or enhancing protective immunity.

Pharmacodynamics

The pharmacodynamic effects of Soquelitinib have been characterized in both in vitro cellular assays and in vivo animal models, demonstrating its potent and broad immunomodulatory activity.

In Vitro Activity

In cellular assays, Soquelitinib has demonstrated dose-dependent inhibition of T-cell function and differentiation. In Jurkat T-cells, it effectively suppresses IL-2 secretion and inhibits the phosphorylation of downstream TCR signaling molecules PLCγ1 and ERK. Studies using human and mouse T-cells confirm its ability to preferentially suppress Th2 and Th17 cytokine production while promoting a Th1 phenotype.[2][5]

| Parameter | Assay System | Result | Reference |

| IL-2 Secretion | Jurkat T-cells | IC₅₀ = 136 nM | |

| T-Cell Differentiation | In vitro human/mouse T-cells | Dose-dependent inhibition of Th17 differentiation | [4] |

| T-Cell Differentiation | In vitro human/mouse T-cells | Increase in Foxp3+ Treg cells | [4] |

| Cytokine Production | In vitro human/mouse T-cells | Downregulates Th2 cytokines (IL-4, IL-5, IL-13) |

Table 1: In Vitro Potency of Soquelitinib.

In Vivo Efficacy in Preclinical Models

Soquelitinib has demonstrated significant efficacy in a wide array of murine models of T-cell-mediated inflammatory and immune diseases.[1][2][5][6] This broad activity underscores the central role of ITK in various immunopathologies and the therapeutic potential of its selective inhibition.

| Disease Model | Model Type | Key Findings | References |

| Asthma (Acute & Chronic) | Ovalbumin (OVA)-induced | Significantly suppressed Th2 cytokines (IL-4, IL-5, IL-13) and inflammatory infiltrates in bronchoalveolar lavage fluid (BALF). | [1][2] |

| Pulmonary Fibrosis | Bleomycin-induced | Reduced lung structural damage, leukocyte recruitment, and fibrosis scores (Modified Ashcroft). | [1][5] |

| Systemic Sclerosis | Fra-2 transgenic mouse | Alleviated lung fibrosis, improved clinical scores, and reduced right ventricular systolic pressure. | [1][2] |

| Psoriasis | Imiquimod-induced | Reduced skin inflammation, epidermal erosion, and overall disease severity scores (PASI). | [1][2] |

| Acute Graft vs. Host Disease (aGVHD) | Allogeneic hematopoietic cell transplantation | Improved survival rates and decreased clinical GVHD scores. | [1][2][5] |

| Tumor Models (e.g., CT26, RENCA) | Syngeneic mouse models | Inhibited tumor growth, enhanced CD8+ T-cell infiltration and cytotoxic activity, and reduced T-cell exhaustion markers. Showed synergy with anti-PD-1/CTLA-4. |

Table 2: Summary of In Vivo Efficacy of Soquelitinib in Preclinical Models.

Preclinical Pharmacokinetics and Toxicology

Pharmacokinetics

Soquelitinib is designed for oral administration.[1][2] Preclinical studies have characterized its pharmacokinetic profile. Following a 100 mg oral dose in preclinical models, plasma concentrations of Soquelitinib correlated with high and sustained ITK occupancy in peripheral blood mononuclear cells (PBMCs), demonstrating effective target engagement. While detailed quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) parameters from preclinical studies are not extensively published, the available data support a profile suitable for oral dosing regimens being tested in clinical trials.

Toxicology

Preclinical safety studies have been conducted to establish the toxicology profile of Soquelitinib. Long-term oral dosing in rats demonstrated a favorable safety profile, with no observable toxicity at high doses.

| Parameter | Species | Finding | Reference |

| NOAEL | Rat | >1000 mg/kg |

Table 3: Preclinical Toxicology Profile of Soquelitinib.

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are summarized protocols for key in vivo models used to evaluate Soquelitinib.

Ovalbumin (OVA)-Induced Acute Asthma Model

This model is used to assess efficacy against Th2-mediated allergic airway inflammation.[2]

-

Sensitization: Mice are sensitized via intraperitoneal (IP) injections of OVA on Day 0 and Day 5.

-

Allergen Challenge: From Day 12 to Day 15, mice receive daily intranasal (IN) challenges with OVA to induce airway inflammation.

-

Treatment: Soquelitinib (e.g., 10 or 30 mg/kg) or vehicle is administered daily by oral gavage for the duration of the challenge period. A positive control group (e.g., dexamethasone) is often included.

-

Endpoint Analysis: On Day 16, bronchoalveolar lavage fluid (BALF) is collected to analyze leukocyte infiltration and cytokine levels (IL-4, IL-5, IL-13). Lung tissue may be collected for histology.

Bleomycin-Induced Pulmonary Fibrosis Model

This model evaluates the anti-fibrotic potential of a compound.[5]

-

Induction: Mice are challenged with bleomycin delivered via the oro-pharynx on Day 0 and Day 6 to induce lung injury and subsequent fibrosis.

-

Treatment: Soquelitinib (e.g., 10 or 30 mg/kg) or vehicle is administered daily by oral gavage, typically starting on Day 7 through Day 21.

-

Endpoint Analysis: At the end of the study, lungs are harvested for analysis. Endpoints include lung weight, histological assessment of fibrosis (e.g., modified Ashcroft score), and analysis of fibrosis-associated gene expression.

Imiquimod (IMQ)-Induced Psoriasis Model

This is a widely used model for Th17-mediated skin inflammation.[1][2]

-

Induction: A daily topical dose of imiquimod cream is applied to the shaved back skin of mice to induce psoriasis-like lesions.

-

Treatment: Animals are treated with chow diets containing different concentrations of Soquelitinib.

-

Endpoint Analysis: Skin lesions are scored daily for erythema, scaling, and thickness (summed to a Psoriasis Area and Severity Index, or PASI, score). At the end of the study, skin sections are collected for histopathological analysis.

Summary and Conclusion

The preclinical pharmacology of Soquelitinib is well-characterized, establishing it as a potent, selective, and orally bioavailable ITK inhibitor.[1][2] Its unique mechanism of action, which involves the suppression of Th2 and Th17 pathways while promoting a Th1/Treg phenotype, provides a strong rationale for its development across a wide spectrum of T-cell-mediated diseases.[1][3][4]

Comprehensive in vivo studies have demonstrated its efficacy in robust models of asthma, pulmonary fibrosis, systemic sclerosis, psoriasis, and aGVHD.[1][2][5][6] Furthermore, its ability to enhance anti-tumor immunity and reduce T-cell exhaustion highlights its potential in immuno-oncology.[1] The favorable preclinical safety profile, with a high NOAEL in rats, supports its advancement into clinical trials, where it is currently being evaluated for T-cell lymphoma and atopic dermatitis. The collective preclinical data strongly suggest that Soquelitinib's targeted modulation of the immune system is a promising therapeutic strategy for a variety of cancers and immune diseases.

References

- 1. corvuspharma.com [corvuspharma.com]

- 2. Corvus Pharmaceuticals Announces New Preclinical Data Highlighting Potential of Soquelitinib to Treat Systemic Sclerosis | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]

- 3. Corvus Announces Presentation of Preclinical Data on CPI-818, a First-in-class Covalent Inhibitor of ITK Targeting T-Cell Lymphomas | Corvus Pharmaceuticals [investor.corvuspharma.com]

- 4. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases - BioSpace [biospace.com]

- 5. biospace.com [biospace.com]

- 6. Our Pipeline | Corvus Pharmaceuticals [corvuspharma.com]

Soquelitinib: A Technical Guide to Target Engagement and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and binding kinetics of soquelitinib (formerly CPI-818), a selective, orally bioavailable, and irreversible inhibitor of Interleukin-2-inducible T-cell kinase (ITK). Soquelitinib's mechanism of action holds significant promise for the treatment of T-cell mediated diseases, including T-cell lymphomas and autoimmune conditions.[1][2]

Core Mechanism of Action

Soquelitinib functions as a covalent inhibitor, forming an irreversible bond with a specific cysteine residue (Cys-442) within the ATP-binding site of the ITK enzyme.[1][3] This covalent modification effectively and selectively blocks the kinase activity of ITK, thereby modulating downstream signaling pathways involved in T-cell activation and differentiation.[3][4] Preclinical studies have demonstrated that soquelitinib promotes a Th1-skewed immune response while inhibiting Th2 and Th17 cell differentiation.[5][6]

Quantitative Analysis of Target Engagement and Binding

The following tables summarize the key quantitative data characterizing the binding affinity and inhibitory activity of soquelitinib against its primary target, ITK, as well as a panel of other kinases to highlight its selectivity.

Table 1: Soquelitinib Binding Affinity (Kd) for a Panel of Kinases

| Kinase | Kd (nM) |

| ITK | 6.5 |

| BTK | >1000 |

| BMX | >1000 |

| EGFR | >1000 |

| ERBB2 | >1000 |

| JAK3 | >1000 |

| RLK (TXK) | 520 |

| TEC | >1000 |

| BLK | >1000 |

| LCK | >1000 |

| SRC | >1000 |

Data sourced from a competition binding assay.[4]

Table 2: Soquelitinib Cellular Activity and Covalent Binding Kinetics

| Parameter | Value | Cell Line/System |

| IL-2 Secretion IC50 | 136 nM | Jurkat cells |

| kinact/Ki | 1.71 µM⁻¹s⁻¹ | Biochemical Assay (ITK) |

Data reflects soquelitinib's ability to inhibit T-cell activation and quantifies the efficiency of covalent bond formation with ITK.[3][4]

Signaling Pathways and Experimental Workflows

ITK Signaling Pathway

The following diagram illustrates the canonical ITK signaling pathway downstream of the T-cell receptor (TCR) and the point of inhibition by soquelitinib.

Caption: ITK Signaling Pathway and Soquelitinib's Point of Inhibition.

Experimental Workflow: Covalent Target Engagement Verification

The following diagram outlines a general workflow for confirming the covalent binding of soquelitinib to ITK using mass spectrometry.

Caption: Workflow for Verifying Covalent Binding of Soquelitinib to ITK.

Experimental Protocols

Detailed experimental protocols for the characterization of soquelitinib are often proprietary. However, based on published literature, the following sections outline the general methodologies employed.

Biochemical Kinase Assay (LanthaScreen™)

This assay is used to determine the in vitro potency of soquelitinib against ITK and other kinases.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A fluorescently labeled tracer competes with the inhibitor for binding to the kinase.

-

General Procedure:

-

Recombinant GST-tagged ITK enzyme is incubated with a europium-labeled anti-GST antibody and a fluorescent tracer.

-

Serial dilutions of soquelitinib or a DMSO control are added to the kinase-antibody-tracer complex.

-

The mixture is incubated at room temperature to allow binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader. The signal is inversely proportional to the amount of soquelitinib bound to the kinase.

-

IC50 values are calculated by fitting the data to a dose-response curve.

-

Cellular Phospho-Flow Cytometry Assay

This assay measures the effect of soquelitinib on the phosphorylation of downstream signaling molecules in T-cells.

-

Principle: Flow cytometry is used to quantify the levels of specific phosphorylated proteins within individual cells.

-

General Procedure:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are pre-incubated with various concentrations of soquelitinib or a DMSO control.

-

Cells are stimulated to activate the TCR signaling pathway (e.g., with anti-CD3/CD28 antibodies).

-

The stimulation is stopped, and the cells are fixed and permeabilized to allow for intracellular antibody staining.

-

Cells are stained with fluorescently labeled antibodies specific for phosphorylated forms of downstream targets, such as pPLCγ1 and pERK.

-

The fluorescence intensity of individual cells is measured by flow cytometry.

-

The data is analyzed to determine the concentration-dependent inhibition of protein phosphorylation by soquelitinib.

-

In Vitro T-Cell Differentiation Assay

This assay assesses the impact of soquelitinib on the differentiation of naive CD4+ T-cells into different T helper subsets.

-

Principle: Naive T-cells are cultured under specific cytokine conditions that promote differentiation into Th1, Th2, or Th17 lineages. The effect of soquelitinib on this process is evaluated by measuring the production of signature cytokines.

-

General Procedure:

-

Naive CD4+ T-cells are isolated from human PBMCs.

-

The cells are cultured in the presence of anti-CD3/CD28 antibodies to stimulate activation.

-

Specific polarizing cytokines and neutralizing antibodies are added to the culture medium to direct differentiation towards Th1 (e.g., IL-12, anti-IL-4), Th2 (e.g., IL-4, anti-IFN-γ), or Th17 (e.g., TGF-β, IL-6) lineages.

-

Soquelitinib or a DMSO control is included in the culture medium.

-

After several days of culture, the supernatants are collected, and the concentrations of signature cytokines (e.g., IFN-γ for Th1, IL-4/IL-5 for Th2, IL-17 for Th17) are measured by ELISA or multiplex immunoassay.

-

Mass Spectrometry for Covalent Binding Confirmation

This method is used to confirm the covalent modification of ITK by soquelitinib and to identify the specific amino acid residue involved.

-

Principle: The mass of the ITK protein or its peptide fragments is measured before and after incubation with soquelitinib. A mass increase corresponding to the molecular weight of soquelitinib confirms covalent binding.

-

General Procedure:

-

Recombinant ITK protein is incubated with an excess of soquelitinib.

-

The protein is then subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptide fragments.

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectra are analyzed to identify peptides that show a mass shift corresponding to the addition of soquelitinib.

-

MS/MS fragmentation analysis is used to pinpoint the exact amino acid residue that has been modified, confirming the covalent bond with Cys-442.[4]

-

Conclusion

Soquelitinib demonstrates potent and selective inhibition of ITK through a covalent, irreversible binding mechanism. The quantitative data on its binding affinity and cellular activity, combined with a clear understanding of its impact on the ITK signaling pathway, provide a strong rationale for its ongoing clinical development. The experimental methodologies outlined in this guide serve as a foundation for further research and development of this promising therapeutic agent.

References

- 1. Soquelitinib | C25H30N4O4S2 | CID 134517711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]

- 6. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]

Soquelitinib: A Technical Deep Dive into its Chemical Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soquelitinib, also known as CPI-818, is an investigational, orally available small molecule that functions as a selective and irreversible inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK).[1][2][3][4] As a key enzyme in the T-cell receptor (TCR) signaling pathway, ITK is a critical mediator of T-cell activation, differentiation, and proliferation.[5][6] Soquelitinib's targeted approach offers a promising therapeutic strategy for a range of conditions, including T-cell lymphomas and various autoimmune and inflammatory diseases.[1][7][8] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to Soquelitinib.

Chemical Structure and Properties

Soquelitinib is a complex synthetic organic molecule with the IUPAC name N-[5-[4-methoxy-2-methyl-5-[(3R)-3-methyl-4-prop-2-enoyl-1,4-diazepane-1-carbonyl]phenyl]sulfanyl-1,3-thiazol-2-yl]cyclopropanecarboxamide.[5] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Soquelitinib

| Identifier | Value |

| IUPAC Name | N-[5-[4-methoxy-2-methyl-5-[(3R)-3-methyl-4-prop-2-enoyl-1,4-diazepane-1-carbonyl]phenyl]sulfanyl-1,3-thiazol-2-yl]cyclopropanecarboxamide[5] |

| Synonyms | CPI-818, CPI-596, CPI-000818[4][5][9] |

| CAS Number | 2226636-04-8[5] |

| Molecular Formula | C₂₅H₃₀N₄O₄S₂[3][4] |

| SMILES | C[C@@H]1CN(CCCN1C(=O)C=C)C(=O)C2=C(C=C(C(=C2)SC3=CN=C(S3)NC(=O)C4CC4)C)OC[4] |

| InChI | InChI=1S/C25H30N4O4S2/c1-5-21(30)29-10-6-9-28(14-16(29)3)24(32)18-12-20(15(2)11-19(18)33-4)34-22-13-26-25(35-22)27-23(31)17-7-8-17/h5,11-13,16-17H,1,6-10,14H2,2-4H3,(H,26,27,31)/t16-/m1/s1[3] |

Table 2: Physicochemical Properties of Soquelitinib

| Property | Value | Source |

| Molecular Weight | 514.66 g/mol | [3] |

| XLogP3 | 3.8 | [4][5] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 7 | [4] |

| Rotatable Bond Count | 7 | [4] |

| Topological Polar Surface Area | 145 Ų | [5] |

| Solubility | ≥ 100 mg/mL in DMSO | [10][11] |

Mechanism of Action

Soquelitinib is a covalent inhibitor that selectively targets a cysteine residue (Cys442) in the ATP-binding site of ITK.[5] This irreversible binding disrupts ITK-mediated signal transduction downstream of the T-cell receptor.[5] A key feature of Soquelitinib is its high selectivity for ITK over other related kinases, such as Resting Lymphocyte Kinase (RLK/Txk), which allows for targeted immunomodulation while potentially minimizing off-target effects.[5]

The inhibition of ITK by Soquelitinib leads to a phenomenon known as "Th1 skewing".[2][7] It preferentially suppresses the differentiation and cytokine production of T-helper 2 (Th2) and T-helper 17 (Th17) cells, which are implicated in allergic and autoimmune diseases, while sparing or even enhancing the activity of T-helper 1 (Th1) cells.[2][7][12] Th1 cells are crucial for anti-tumor and anti-viral immunity.[2][7]

Furthermore, Soquelitinib has been shown to modulate the tumor microenvironment by increasing the infiltration of cytotoxic CD8+ T-cells and reducing T-cell exhaustion, a state of T-cell dysfunction characterized by the expression of inhibitory receptors like PD-1.[13][14]

Experimental Protocols and Findings

Soquelitinib has been evaluated in a variety of in vitro and in vivo models, as well as in clinical trials for T-cell lymphoma and atopic dermatitis.[1][15][16]

In Vitro Assays

TCR Signaling Inhibition:

-

Methodology: Jurkat T-cells were treated with varying concentrations of Soquelitinib for 2 hours, followed by stimulation of the T-cell receptor. Western blot analysis was then performed on whole-cell lysates to measure the phosphorylation of downstream signaling proteins like PLCγ1 and ERK. IL-2 production was quantified from culture supernatants.[13][14]

-

Key Findings: Soquelitinib demonstrated a dose-dependent inhibition of TCR-induced phosphorylation of PLCγ1 and ERK. It also suppressed IL-2 secretion with an IC₅₀ of 136 nM in Jurkat cells.[14]

T-Cell Differentiation and Cytokine Production:

-

Methodology: Human peripheral blood mononuclear cells (PBMCs) or sorted CD4+ T-cells were pre-treated with Soquelitinib for 1 hour, followed by TCR stimulation. After 3 days of culture, the supernatants were analyzed for cytokine concentrations using Meso Scale Discovery (MSD) panels.[13]

-

Key Findings: Soquelitinib preferentially suppressed the production of Th2-associated cytokines (IL-4, IL-5, IL-13) while having a lesser effect on the Th1 cytokine IFN-γ, thus promoting a Th1-skewed phenotype.[13][17]

In Vivo Models

-

Methodology: Various murine tumor models (e.g., CT26 colon carcinoma) were utilized. Tumor-bearing mice were treated with oral Soquelitinib (e.g., 30 mg/kg, twice daily). Tumor growth was monitored, and upon completion of the study, tumors were harvested for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.[8][14]

-

Key Findings: Soquelitinib significantly inhibited tumor growth in multiple syngeneic murine models.[14] This anti-tumor activity was associated with increased infiltration of CD8+ T-cells into the tumor, enhanced cytolytic capacity of these cells, and a reduction in T-cell exhaustion markers.[8][13]

Clinical Trials

Soquelitinib is being evaluated in several clinical trials. A notable Phase 1/1b study (NCT03952078) investigated its safety and efficacy in patients with refractory T-cell lymphomas.[6][16]

-

Methodology: Patients with relapsed or refractory T-cell lymphoma were administered oral Soquelitinib. The trial involved dose-escalation to determine the optimal dose. Patient samples (peripheral blood and tumor tissue) were collected at baseline and during treatment for pharmacodynamic studies, including single-cell RNA sequencing and flow cytometry.[6]

-

Key Findings: The optimal dose was identified as 200 mg twice daily.[15][16] Soquelitinib was well-tolerated and demonstrated promising anti-tumor activity, including complete and partial responses in heavily pre-treated patients.[15][16] Mechanistic studies on patient samples confirmed the drug's immunomodulatory effects, showing an increase in cytotoxic gene expression in normal CD8+ T-cells, a reduction in exhaustion markers, and a decrease in regulatory T-cells (Tregs) within the tumor microenvironment.[6]

Conclusion and Future Directions

Soquelitinib represents a promising, targeted immunomodulatory agent with a well-defined mechanism of action. Its ability to selectively inhibit ITK, thereby promoting a Th1-skewed immune response and enhancing cytotoxic T-cell function, provides a strong rationale for its development in oncology and immunology. The encouraging results from preclinical studies and early-phase clinical trials in T-cell lymphoma underscore its therapeutic potential. Ongoing and future clinical investigations, including a Phase 3 trial in peripheral T-cell lymphoma (NCT06561048), will be crucial in further defining the clinical utility of Soquelitinib in various disease settings.[18][19][20]

References

- 1. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]

- 2. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]

- 3. Soquelitinib - Wikipedia [en.wikipedia.org]

- 4. Soquelitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Soquelitinib | C25H30N4O4S2 | CID 134517711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. Corvus Pharmaceuticals Announces Publication of Biochemistry and Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Modulate Tumor Immunity | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]

- 13. researchgate.net [researchgate.net]

- 14. Soquelitinib | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]

- 15. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 16. onclive.com [onclive.com]

- 17. researchgate.net [researchgate.net]

- 18. Corvus Pharmaceuticals Announces Presentation of Additional Data from the Phase 1/1b Clinical Trial of Soquelitinib for Patients with T Cell Lymphoma | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]

- 19. Soquelitinib vs Standard of Care in Participants With Relapsed/Refractory Peripheral T-cell Lymphoma Not Otherwise Specified, Follicular Helper T-cell Lymphomas, or Systemic Anaplastic Large-cell Lymphoma > Clinical Trials > Yale Medicine [yalemedicine.org]

- 20. Facebook [cancer.gov]

Soquelitinib's Modulation of Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soquelitinib (formerly CPI-818) is an investigational, orally administered, small molecule designed as a selective, covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK). ITK is a crucial enzyme predominantly expressed in T-cells and Natural Killer (NK) cells, playing a pivotal role in T-cell receptor (TCR) signaling, T-cell differentiation, and proliferation. By targeting ITK, soquelitinib modulates the immune response, specifically by influencing the differentiation of T helper (Th) cells and, consequently, the production of various cytokines. This technical guide provides an in-depth overview of the core mechanism of soquelitinib in modulating cytokine production, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.

Core Mechanism of Action: ITK Inhibition and T-Helper Cell Differentiation

Soquelitinib's primary mechanism of action is the selective and irreversible inhibition of ITK. This targeted inhibition interferes with the downstream signaling cascade initiated by T-cell receptor activation. A key consequence of this action is the modulation of T helper cell differentiation, a process central to the adaptive immune response.

Preclinical studies have consistently demonstrated that soquelitinib promotes a "Th1 skewing" of the immune response.[1] This is characterized by the inhibition of Th2 and Th17 cell development and the preservation or enhancement of Th1 cell activity.[1] Th1 cells are critical for cell-mediated immunity against intracellular pathogens and cancer, while Th2 and Th17 cells are implicated in allergic and autoimmune diseases, respectively.[1]

Soquelitinib has been shown to induce the generation of Th1 helper cells while blocking the development of both Th2 and Th17 cells and the production of their secreted cytokines.[2] Furthermore, in vitro experiments have demonstrated that ITK inhibition by soquelitinib leads to a dose-dependent reduction in Th17 cell differentiation and an increase in Foxp3+ regulatory T (Treg) cells, which are crucial for maintaining immune tolerance.

Quantitative Data on Cytokine Modulation

The inhibitory effect of soquelitinib on cytokine production has been quantified in various preclinical and clinical settings. The following tables summarize the key findings.

In Vitro Cytokine Inhibition

| Cytokine | Cell Type/Model | Soquelitinib Concentration | Observed Effect | Citation |

| IL-2 | Jurkat T-cells | IC₅₀ = 136 nM | Suppression of IL-2 secretion following TCR stimulation. | [3] |

| IL-4, IL-5, IL-13 | Human CD4+ T-cells | Not specified | Inhibition of Th2 cytokine production. | [4] |

| IL-17A | Murine naive CD4+ T-cells (Th17 polarizing conditions) | 5 µM | Virtually undetectable levels of IL-17A. | [1][5] |

| IL-17A | Murine naive CD4+ T-cells (Th17 polarizing conditions) | Dose-dependent | Reduction in IL-17A production. | [5][6] |

In Vivo Cytokine Modulation in Murine Asthma Models

| Cytokine | Model | Soquelitinib Dosage | Effect | Citation |

| IL-4, IL-5, IL-13 | Ovalbumin-induced acute asthma | 10 mg/kg and 30 mg/kg daily | Trend towards reduced levels in BALF. Statistically significant reduction in IL-4 at 30 mg/kg. | [1][5] |

| IL-4, IL-5, IL-13, IL-6, TNFα | Ovalbumin-induced chronic asthma | Three different doses in chow | Reduction in the levels of these cytokines in BALF. | [1][5] |

| IFNγ | Ovalbumin-induced acute asthma | 10 mg/kg and 30 mg/kg daily | Remained barely detectable, indicating no skewing towards Th1 in this model. | [1][5] |

Cytokine Reduction in a Phase 1 Clinical Trial for Atopic Dermatitis

| Cytokine | Sample Type | Soquelitinib Dosage | Effect | Citation |

| IL-5, IL-9, IL-17, IL-31, IL-33, TSLP, TARC | Serum | 100 mg BID, 200 mg QD, 200 mg BID | Reductions observed in serum levels. | [7] |

Signaling Pathways and Experimental Workflows

Soquelitinib's Mechanism of Action on T-Cell Differentiation

Caption: Soquelitinib inhibits ITK, leading to reduced Th2 and Th17 differentiation and cytokine production, while promoting Th1 and Treg lineages.

Experimental Workflow for In Vitro T-Cell Differentiation and Cytokine Analysis

Caption: Workflow for assessing soquelitinib's effect on in vitro Th17 differentiation and cytokine production.

Detailed Experimental Protocols

In Vitro Th17 Differentiation Assay

Objective: To evaluate the effect of soquelitinib on the differentiation of naive CD4+ T-cells into Th17 cells and their production of IL-17.

Methodology:

-

Cell Isolation: Naive CD4+ T-cells (CD44lowCD62Lhi) are isolated from the spleens of wild-type mice or from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[5]

-

Cell Culture and Stimulation: 3x105 sorted naive CD4+ T-cells are stimulated in 96-well plates pre-coated with anti-CD3 antibody (5 µg/ml) and soluble anti-CD28 antibody (1 µg/ml).[8]

-

Th17 Polarization: To induce Th17 differentiation, the culture medium is supplemented with a cocktail of recombinant cytokines including mouse IL-6 (10 ng/ml), mouse IL-1β (10 ng/ml), mouse IL-23 (10 ng/ml), and human TGF-β1 (5 ng/ml). Neutralizing antibodies against mouse IL-4 (10 µg/ml) and mouse IFNγ (10 µg/ml) are also added to the culture.[8]

-

Soquelitinib Treatment: Soquelitinib is added to the cultures at varying concentrations (e.g., 0 to 5 µM) at the time of cell plating. A vehicle control (DMSO) is run in parallel.[5]

-

Incubation: The cells are cultured for 6 days.[5]

-

Cytokine Analysis: After the incubation period, the culture supernatants are collected, and the concentration of IL-17A is measured using a Meso Scale Discovery (MSD) cytokine panel according to the manufacturer's instructions.[5][8]

-

Flow Cytometry Analysis: The cells are harvested and stained for intracellular expression of the master Th17 transcription factor RORγt and the surface chemokine receptor CCR6 to assess the differentiation status of the T-cells.[5]

Murine Model of Ovalbumin-Induced Allergic Asthma

Objective: To assess the in vivo efficacy of soquelitinib in reducing Th2-mediated airway inflammation and cytokine production.

Methodology:

-

Sensitization and Challenge (Acute Model): Mice are sensitized by intraperitoneal injection of ovalbumin (OVA). Subsequently, they are challenged with intranasal administration of OVA to induce an allergic asthma phenotype characterized by Th2 cell infiltration in the lungs.[1][5]

-

Soquelitinib Administration: Soquelitinib is administered orally by gavage at doses of 10 mg/kg or 30 mg/kg once daily for ten consecutive days, starting from day 6 post-sensitization.[1][5]

-

Bronchoalveolar Lavage (BAL): At the end of the treatment period, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.

-

Cytokine Measurement: The levels of Th2-associated cytokines (IL-4, IL-5, IL-13) and other inflammatory cytokines in the BALF are measured using a custom-designed mouse cytokine U-plex kit on the Meso Scale Diagnostics (MSD) platform. Cytokine levels are normalized to the total protein concentration in the BALF.[8][9]

Conclusion

Soquelitinib demonstrates a potent and selective mechanism for modulating cytokine production through the inhibition of ITK. Its ability to suppress Th2 and Th17-driven inflammatory responses while promoting a Th1 and Treg phenotype underscores its therapeutic potential in a range of T-cell-mediated diseases, including atopic dermatitis and T-cell lymphomas. The quantitative data from both in vitro and in vivo studies provide a strong rationale for the continued clinical development of soquelitinib as a novel immunomodulatory agent. The experimental protocols detailed herein offer a framework for further investigation into the nuanced effects of soquelitinib on the complex network of cytokine signaling.

References

- 1. biorxiv.org [biorxiv.org]

- 2. targetedonc.com [targetedonc.com]

- 3. Soquelitinib | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]

- 4. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Corvus Pharmaceuticals Announces Publication of Preclinical [globenewswire.com]

- 7. dermatologytimes.com [dermatologytimes.com]

- 8. corvuspharma.com [corvuspharma.com]

- 9. mesoscale.com [mesoscale.com]

Soquelitinib's Impact on T-Cell Exhaustion Markers: A Technical Guide

This document provides an in-depth technical overview of soquelitinib (formerly CPI-818), a selective, orally administered, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). It focuses on its mechanism of action and its demonstrated impact on reversing T-cell exhaustion, a critical factor in cancer immunotherapy. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to Soquelitinib and T-Cell Exhaustion

Soquelitinib is an investigational small molecule designed to selectively inhibit ITK, a key enzyme in the T-cell receptor (TCR) signaling pathway. ITK plays a crucial role in the differentiation and function of T-cells. Notably, its inhibition has been shown to modulate T-helper (Th) cell differentiation, favoring a Th1 phenotype over Th2 and Th17 phenotypes. This "Th1 skewing" is critical for robust anti-tumor immunity.

T-cell exhaustion is a state of dysfunction that arises during chronic antigen exposure, such as in cancer and chronic infections. It is characterized by the progressive loss of effector functions, including the production of cytokines and cytotoxic activity, and is accompanied by the sustained expression of multiple inhibitory receptors, often referred to as exhaustion markers. Key markers include Programmed cell death protein 1 (PD-1), Lymphocyte-activation gene 3 (LAG-3), and T-cell immunoglobulin and mucin-domain containing-3 (TIM-3). By targeting the underlying mechanisms of T-cell differentiation and function, soquelitinib presents a novel strategy to counteract T-cell exhaustion and restore anti-tumor immunity.

Core Mechanism of Action: ITK Inhibition and Th1 Skewing

ITK is a Tec family kinase predominantly expressed in T-cells and Natural Killer (NK) cells. Upon T-cell receptor (TCR) engagement, ITK is activated and phosphorylates downstream targets like Phospholipase C gamma 1 (PLCγ1), leading to calcium mobilization and the activation of transcription factors that drive T-cell activation, proliferation, and cytokine secretion.

Soquelitinib covalently binds to cysteine 442 of ITK, irreversibly blocking its kinase activity. This selective inhibition disrupts the TCR signaling cascade. The key immunomodulatory effects are:

-

Preferential Inhibition of Th2/Th17 Pathways: The development of Th2 and Th17 cells is highly dependent on strong, sustained TCR signaling. By dampening this signal, soquelitinib preferentially suppresses the differentiation and cytokine production (e.g., IL-4, IL-5, IL-13) of these lineages.

-

Promotion of Th1 Dominance: Th1 cell differentiation is less dependent on ITK. Consequently, inhibiting ITK "skews" the immune response towards a Th1 phenotype, which is characterized by the production of Interferon-gamma (IFNγ) and is essential for cell-mediated immunity against tumors.

-

Impact on the JAK/STAT Pathway: T-cell differentiation is governed by cytokine signaling, which predominantly uses the JAK/STAT pathway. By altering the T-cell cytokine milieu (e.g., reducing IL-4, a STAT6 activator, and promoting IFNγ, a STAT1 activator), ITK inhibition indirectly modulates the balance of JAK/STAT signaling, reinforcing the Th1 phenotype.

Below is a diagram illustrating the ITK signaling pathway and the action of soquelitinib.

Caption: Soquelitinib selectively inhibits ITK, disrupting the Th2-polarizing TCR signaling pathway.

Quantitative Impact on T-Cell Exhaustion Markers

Clinical and preclinical studies have consistently shown that soquelitinib treatment leads to a reduction in key T-cell exhaustion markers. In a Phase 1/1b trial involving patients with T-cell lymphoma, analysis of peripheral blood samples showed a reduction in exhaustion markers on both CD4+ and CD8+ T-cells after 21 days of treatment. In vitro studies using repeatedly stimulated human CD8 T-cells also demonstrated a decrease in these markers.

| Marker | Cell Type | Effect Observed with Soquelitinib | Study Context | Citation |

| PD-1 | CD8+ T-Cells | Reduction | In vitro (stimulated human T-cells) | |

| LAG-3 | CD8+ T-Cells | Reduction | In vitro (stimulated human T-cells) | |

| TIM-3 | CD8+ T-Cells | Reduction | In vitro (stimulated human T-cells) | |

| TIGIT | CD8+ T-Cells | Reduction | In vitro (stimulated human T-cells) | |

| General Exhaustion Markers | CD4+ and CD8+ T-Cells | Reduction | Clinical (Patient blood samples) | |

| General Exhaustion Markers | Tumor-Infiltrating Lymphocytes | Reduction | Preclinical (Murine models) / Clinical (Tumor biopsies) |

Restoration of T-Cell Effector Function

The reduction in exhaustion markers is accompanied by a significant restoration of T-cell effector functions, leading to enhanced anti-tumor immunity.

-

Increased Cytokine Production: Treatment restores the ability of T-cells to secrete key pro-inflammatory and cytotoxic cytokines, including IFNγ and TNFα .

-

Enhanced Cytotoxicity: Soquelitinib treatment leads to an upregulation of molecules associated with cytotoxic function, such as Granzyme B , Perforin , and CD107a (a marker of degranulation).

-

Improved Tumor Infiltration: By promoting a Th1 phenotype, soquelitinib enhances the expression of chemokine receptors like CXCR3 on CD8+ T-cells, which facilitates their trafficking and infiltration into the tumor microenvironment.

-

Synergistic Effects: In preclinical models, combining soquelitinib with anti-PD-1 or anti-CTLA-4 antibodies resulted in synergistic anti-tumor effects, including complete tumor regression in some cases.

Experimental Protocols and Methodologies

The following sections describe the generalized experimental protocols used to evaluate the impact of soquelitinib on T-cell exhaustion.

This protocol outlines the typical workflow for analyzing patient samples from clinical trials.

-

Sample Collection: Peripheral blood and tumor biopsy samples are collected from patients at baseline (before treatment) and at specified time points during soquelitinib therapy (e.g., day 21).

-

PBMC Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Flow Cytometry Staining:

-

Cells are washed and stained with a viability dye to exclude dead cells.

-

Surface staining is performed using a cocktail of fluorescently-conjugated monoclonal antibodies against T-cell lineage markers (CD3, CD4, CD8) and exhaustion markers (e.g., anti-PD-1, anti-LAG-3, anti-TIM-3).

-

Cells are incubated, washed, and fixed.

-

-

Data Acquisition and Analysis:

-

Samples are acquired on a multi-color flow cytometer.

-

Data is analyzed using specialized software (e.g., FlowJo). A gating strategy is employed to first identify singlet, live lymphocytes, then CD3+ T-cells, followed by CD4+ and CD8+ subsets. The expression levels (e.g., Mean Fluorescence Intensity) and frequency of cells positive for exhaustion markers are quantified and compared between baseline and on-treatment samples.

-

Single-cell sequencing of tumor biopsies provides high-resolution data on the gene expression changes within the tumor microenvironment following treatment.

-

Tissue Dissociation: Fresh tumor biopsies are mechanically and enzymatically dissociated to generate a single-cell suspension.

-

Cell Capture and Library Preparation: The single-cell suspension is loaded onto a microfluidic device (e.g., 10x Genomics Chromium) to capture individual cells with barcoded beads. cDNA synthesis and library construction are performed according to the manufacturer's protocol.

-

Sequencing and Data Analysis:

-

The prepared libraries are sequenced on a high-throughput sequencer.

-

Bioinformatic analysis involves aligning reads, generating a cell-by-gene count matrix, and performing quality control.

-

Downstream analysis includes cell clustering to identify different immune and tumor cell populations, and differential gene expression analysis within T-cell clusters to identify changes in exhaustion-related genes (e.g., PDCD1, LAG3) and effector function genes (IFNG, GZMB).

-

The diagram below illustrates the general experimental workflow.

Caption: Workflow for evaluating soquelitinib's effect on T-cell exhaustion from sample to endpoint.

Conclusion

Soquelitinib represents a promising immunotherapeutic agent with a novel mechanism of action. By selectively inhibiting ITK, it promotes a Th1-skewed anti-tumor immune response and effectively reduces the expression of key T-cell exhaustion markers, including PD-1, LAG-3, and TIM-3. This reversal of exhaustion is coupled with a restoration of critical T-cell effector functions, such as enhanced cytokine production and cytotoxicity. The data gathered from clinical trials and preclinical models strongly support the potential of soquelitinib to overcome a major limitation of current immunotherapies and improve outcomes for patients with T-cell lymphomas and potentially other malignancies.

Methodological & Application

Soquelitinib for In Vivo Studies of T-Cell Lymphoma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soquelitinib (formerly CPI-818) is an investigational, orally administered, selective, and covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in the proliferation and differentiation of T-cells.[3][4] In the context of T-cell malignancies, where aberrant TCR signaling can be a driver of oncogenesis, ITK presents a compelling therapeutic target.[3][4] Preclinical and clinical studies have demonstrated that Soquelitinib modulates T-cell function, promoting an anti-tumor immune response.[5][6] These application notes provide a summary of preclinical in vivo data and detailed protocols for utilizing Soquelitinib in murine models of T-cell lymphoma.

Mechanism of Action

Soquelitinib selectively and irreversibly binds to a cysteine residue (Cys442) in the ATP-binding pocket of ITK, leading to the disruption of downstream signaling.[1][7] This targeted inhibition has several immunomodulatory effects that contribute to its anti-tumor activity:

-

Th1 Skewing: Soquelitinib promotes the differentiation of T-helper cells towards a Th1 phenotype while inhibiting the development of Th2 and Th17 cells.[2] Th1 cells are essential for robust anti-tumor immunity, primarily through the production of cytokines like interferon-gamma (IFNγ).[2]

-

Enhanced Cytotoxicity: By fostering a Th1-dominant microenvironment, Soquelitinib enhances the generation and function of cytotoxic T-lymphocytes (CTLs or CD8+ T-cells), which are responsible for directly killing cancer cells.[5][6]

-

Reversal of T-Cell Exhaustion: Chronic antigen exposure in the tumor microenvironment can lead to T-cell exhaustion, a state of dysfunction. Soquelitinib has been shown to reduce markers of T-cell exhaustion, potentially restoring the anti-tumor capacity of T-cells.[2][8]

The following diagram illustrates the proposed mechanism of action of Soquelitinib in the context of the T-cell receptor signaling pathway.

Caption: Soquelitinib inhibits ITK, blocking downstream T-cell receptor signaling.

Preclinical In Vivo Efficacy

Soquelitinib has demonstrated significant single-agent anti-tumor activity in various syngeneic murine cancer models, including T-cell lymphoma.

Quantitative Data Summary

| Animal Model | Cancer Type | Soquelitinib Dose | Administration Route | Treatment Duration | Outcome | Reference |

| EL4 | T-Cell Lymphoma | 30 mg/kg, daily | Oral Gavage | 7-8 days | Significant tumor growth inhibition | [9] |

| A20 | B-Cell Lymphoma | 130 mg/kg chow | Medicated Chow | 13 days | Significant tumor growth inhibition | [9] |

| CT26 | Colon Adenocarcinoma | 30 mg/kg, daily | Oral Gavage | 8 days | Significant tumor growth inhibition | [9] |

| RENCA | Renal Cell Carcinoma | 10 mg/kg, daily | Oral Gavage | 7-8 days | Significant tumor growth inhibition | [9] |

| B16F10-OVA | Melanoma | 10 mg/kg, daily | Oral Gavage | 7-8 days | Significant tumor growth inhibition | [9] |

Pharmacokinetic Data (Mice)

| Dose | Administration Route | Cmax (plasma) | Reference |

| 10 mg/kg | Oral Gavage | ~600 ng/mL | [10] |

| 30 mg/kg | Oral Gavage | ~3500 ng/mL | [10] |

Note: Cmax levels are reported as median values from groups of 5 animals. As a covalent inhibitor, plasma Cmax is a key pharmacokinetic parameter.[10]

Experimental Protocols

The following protocols are synthesized from published preclinical studies of Soquelitinib and other ITK inhibitors.[4][9] Researchers should adapt these protocols to their specific experimental needs and ensure compliance with institutional animal care and use guidelines.

Protocol 1: Syngeneic EL4 T-Cell Lymphoma Model

This protocol outlines the use of Soquelitinib in a subcutaneous EL4 tumor model in C57BL/6 mice.

Materials:

-

Soquelitinib (powder)

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

EL4 murine T-cell lymphoma cell line

-

C57BL/6 mice (6-8 weeks old)

-

Sterile PBS, pH 7.4

-

Trypan blue solution

-

Hemocytometer

-

Syringes and needles (27-30G for injection, 18-20G for dosing)

-

Calipers

-

Animal housing and husbandry supplies

Workflow Diagram:

Caption: Standard workflow for in vivo efficacy studies of Soquelitinib.

Procedure:

-

Soquelitinib Formulation:

-

Prepare a suspension of Soquelitinib in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a mouse receiving a 100 µL volume).

-

Ensure the suspension is homogenous by vortexing or sonicating before each use. Prepare fresh daily.

-

-

Cell Preparation and Implantation:

-

Culture EL4 cells under standard conditions.

-

On the day of implantation, harvest cells and wash twice with sterile, cold PBS.

-

Determine cell viability using trypan blue exclusion (should be >95%).

-

Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth every 2-3 days using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of approximately 80-120 mm³, randomize mice into treatment groups (e.g., Vehicle control, Soquelitinib 30 mg/kg).

-

-

Drug Administration:

-

Monitoring and Endpoints:

-

Measure tumor volume and mouse body weight every 2-3 days throughout the study.

-

The primary endpoint is typically tumor growth inhibition.

-

At the end of the study (e.g., day 8), euthanize mice according to institutional guidelines.

-

Excise tumors, weigh them, and process for downstream analyses (e.g., flow cytometry for immune cell infiltration, qPCR for gene expression).

-

Protocol 2: Analysis of the Tumor Microenvironment

This protocol describes the isolation and analysis of tumor-infiltrating lymphocytes (TILs) from Soquelitinib-treated tumors.

Materials:

-

Tumors from Protocol 1

-

RPMI-1640 medium

-

Collagenase D, Hyaluronidase, DNase I

-

70 µm cell strainers

-

Ficoll-Paque or Lympholyte-M

-

ACK lysis buffer

-

Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -IFNγ, -TNFα)

-

Flow cytometer

Procedure:

-

Tumor Dissociation:

-

Mince the excised tumors into small pieces in a petri dish containing RPMI.

-

Transfer the tissue fragments to a digestion buffer containing Collagenase D, Hyaluronidase, and DNase I.

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

-

Single-Cell Suspension:

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Wash the cells with RPMI.

-

-

Lymphocyte Isolation:

-

Resuspend the cell pellet and layer it over a density gradient medium (e.g., Ficoll).

-

Centrifuge to separate lymphocytes from tumor cells and debris.

-

Carefully collect the lymphocyte layer.

-

Lyse any remaining red blood cells with ACK lysis buffer.

-

-

Flow Cytometry Staining:

-

Count the isolated TILs and stain with a panel of fluorescently-conjugated antibodies to identify T-cell populations (e.g., CD8+ T-cells) and their activation status (e.g., intracellular IFNγ).

-

Acquire data on a flow cytometer and analyze the results to compare immune cell populations between vehicle and Soquelitinib-treated groups. Studies have shown that Soquelitinib treatment can lead to an increase in intratumoral CD8+ T-cells and enhanced production of IFNγ and TNFα by these cells.[9]

-

Conclusion

Soquelitinib is a promising ITK inhibitor with a well-defined mechanism of action that promotes anti-tumor immunity. The provided data and protocols offer a framework for researchers to conduct in vivo studies to further explore the therapeutic potential of Soquelitinib in T-cell lymphoma and other malignancies. These studies have demonstrated significant tumor growth inhibition and favorable modulation of the tumor microenvironment in murine models.[9]

References

- 1. Soquelitinib | C25H30N4O4S2 | CID 134517711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]

- 3. corvuspharma.com [corvuspharma.com]

- 4. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential Novel Approach to Immunotherapy Based on Inhibition of ITK with Soquelitinib (CPI-818) | Corvus Pharmaceuticals [investor.corvuspharma.com]

- 6. Our Pipeline | Corvus Pharmaceuticals [corvuspharma.com]

- 7. researchgate.net [researchgate.net]

- 8. corvuspharma.com [corvuspharma.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

Designing Clinical Trial Protocols for Soquelitinib: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soquelitinib (formerly CPI-818) is an investigational, orally administered small molecule that acts as a selective inhibitor of interleukin-2-inducible T-cell kinase (ITK).[1] ITK is a crucial enzyme predominantly expressed in T-cells and plays a significant role in T-cell and natural killer (NK) cell immune function.[1] By selectively inhibiting ITK, Soquelitinib modulates immune responses, demonstrating potential therapeutic benefits for a range of cancers and immune-mediated diseases.[2] This document provides detailed application notes on the mechanism of action of Soquelitinib and protocols for designing clinical trials to evaluate its safety and efficacy.

Mechanism of Action

Soquelitinib's primary mechanism of action is the selective, covalent, and irreversible inhibition of ITK.[3] This inhibition modulates downstream T-cell receptor (TCR) signaling pathways.[3][4] Specifically, Soquelitinib has been shown to suppress the phosphorylation of phospholipase C gamma 1 (PLCγ1) and extracellular signal-regulated kinase (ERK), and to suppress Interleukin-2 (IL-2) secretion.[3]

The immunomodulatory effects of Soquelitinib lead to a "Th1 skewing" of the immune response.[1][5][6] It promotes the differentiation of T-helper 1 (Th1) cells, which are essential for anti-tumor and anti-viral immunity, while inhibiting the development of T-helper 2 (Th2) and T-helper 17 (Th17) cells.[1][7] Th2 and Th17 cells are implicated in the pathogenesis of many autoimmune and allergic diseases.[1][7] Furthermore, Soquelitinib has been observed to reduce T-cell exhaustion, a common limitation of current immunotherapies, by decreasing the expression of exhaustion markers like PD-1, LAG3, TIGIT, and Tim3.[3] This leads to restored effector functions, including increased production of interferon-gamma (IFNγ) and Granzyme B.[3]

Preclinical studies have demonstrated that Soquelitinib's inhibition of ITK can also induce the conversion of pro-inflammatory Th17 cells into anti-inflammatory T-regulatory (Treg) cells.[7][8] This dual effect of decreasing Th17 cells while increasing Treg cells is highly relevant for treating autoimmune, allergic, and inflammatory conditions.[7][8]

Signaling Pathway of Soquelitinib

Caption: Soquelitinib inhibits ITK, blocking Th2/Th17 pathways and promoting a Th1 anti-tumor response.

Preclinical and Clinical Data Summary

Soquelitinib has demonstrated anti-tumor activity and modulation of the immune system in both preclinical models and clinical trials.

Preclinical Findings

Preclinical data have shown that Soquelitinib is active in various models of T-cell-mediated inflammatory and immune diseases, including asthma, pulmonary fibrosis, systemic sclerosis, and psoriasis.[9] In murine tumor models (CT26, RENCA, B16F10, EL4, A20), oral administration of Soquelitinib significantly inhibited tumor growth.[3]

Clinical Findings

A Phase 1/1b clinical trial of Soquelitinib in patients with refractory T-cell lymphoma (TCL) demonstrated promising anti-tumor activity.[10] Based on these positive results, a registrational Phase 3 clinical trial has been initiated for patients with relapsed/refractory peripheral T-cell lymphoma (PTCL).[6][10][11] Soquelitinib is also being investigated in a Phase 1 clinical trial for atopic dermatitis.[8][12]

| Clinical Trial Phase | Indication | Key Findings/Status | Reference |

| Phase 1/1b | T-Cell Lymphoma (TCL) | At the optimal dose of 200 mg twice daily, 39% of evaluable patients had an objective response. The median duration of response was 17.2 months. | [10] |

| Phase 3 | Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | Ongoing, randomized, controlled study comparing Soquelitinib to standard of care (belinostat or pralatrexate). | [6][10][11] |

| Phase 1 | Atopic Dermatitis | Ongoing, randomized, placebo-controlled trial. | [8][12] |

Clinical Trial Protocol: Soquelitinib for Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)

This protocol is a representative model based on publicly available information on the ongoing Phase 3 trial (NCT06561048).

Study Objectives

-

Primary Objective: To evaluate the efficacy of Soquelitinib in prolonging progression-free survival (PFS) as compared to standard of care chemotherapy in patients with relapsed/refractory PTCL.[6]

-

Secondary Objectives:

-

To evaluate the overall survival (OS) of patients treated with Soquelitinib versus standard of care.[6]

-

To determine the objective response rate (ORR) and duration of response (DoR).[6]

-

To assess the safety and tolerability of Soquelitinib.

-

To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Soquelitinib.

-

Study Design

This is a Phase 3, randomized, open-label, multicenter study. Approximately 150 patients will be randomized in a 1:1 ratio to receive either Soquelitinib or the investigator's choice of standard of care (belinostat or pralatrexate).[6]

Caption: Workflow for the Phase 3 clinical trial of Soquelitinib in PTCL.

Patient Selection Criteria

-

Inclusion Criteria:

-

Adults aged 18 years or older.

-

Histologically confirmed diagnosis of PTCL.

-

Relapsed or refractory disease after one to three prior lines of systemic therapy.[6]

-

Measurable disease as per standard criteria (e.g., Lugano 2014).

-

ECOG performance status of 0-2.

-

Adequate organ function.

-

-

Exclusion Criteria:

-

Prior treatment with an ITK inhibitor.

-

Active central nervous system (CNS) lymphoma.

-

Significant uncontrolled medical conditions.

-

Known hypersensitivity to any of the study drugs.

-

Caption: Logic for patient screening and eligibility assessment.

Treatment Plan

-

Soquelitinib Arm: 200 mg of Soquelitinib administered orally twice daily (BID) in continuous 28-day cycles.[6]

-

Standard of Care Arm: Investigator's choice of either:

-

Belinostat: 1,000 mg/m² intravenously on days 1-5 of a 21-day cycle.

-

Pralatrexate: 30 mg/m² intravenously weekly for 6 weeks in 7-week cycles.

-

Treatment will continue until disease progression, unacceptable toxicity, or other discontinuation criteria are met.

Schedule of Assessments

| Assessment | Screening | Baseline | During Treatment (per cycle) | End of Treatment | Follow-up |

| Informed Consent | X | ||||

| Medical History | X | ||||

| Physical Exam | X | X | Day 1 | X | Every 3 months |

| ECOG Status | X | X | Day 1 | X | |

| Tumor Assessment (CT/PET-CT) | X | Every 2 cycles | As clinically indicated | ||

| Hematology & Chemistry | X | X | Day 1, 15 | X | |

| Adverse Event Monitoring | X | Ongoing | X | ||

| PK/PD Blood Sampling | X | C1D1, C1D15, C2D1 |

Experimental Protocols

-

Objective: To determine the plasma concentration-time profile of Soquelitinib.

-

Methodology:

-